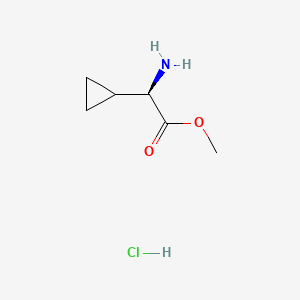

Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride

Overview

Description

®-Amino-cyclopropyl-acetic acid methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid methyl ester hydrochlorides. These compounds are important intermediates in organic synthesis and have applications in various fields such as medicinal chemistry, peptide synthesis, and polymer materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Amino-cyclopropyl-acetic acid methyl ester hydrochloride typically involves the esterification of amino acids. One common method is the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods

Industrial production methods for amino acid methyl ester hydrochlorides often involve the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluene-sulfonic acid. Other methods include the use of thionyl chloride, 2,2-dimethoxypropane, and ion-exchange resins like Amberlyst™-15 .

Chemical Reactions Analysis

Types of Reactions

®-Amino-cyclopropyl-acetic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amino acid derivatives .

Scientific Research Applications

®-Amino-cyclopropyl-acetic acid methyl ester hydrochloride has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of ®-Amino-cyclopropyl-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Glycine methyl ester hydrochloride: Another amino acid methyl ester hydrochloride with similar synthetic routes and applications.

D-Tryptophan methyl ester hydrochloride: Used in medicinal chemistry and peptide synthesis.

N-Alkyl-β-amino acids and their methyl esters: Important for the preparation of peptides and compounds with biological activity.

Uniqueness

®-Amino-cyclopropyl-acetic acid methyl ester hydrochloride is unique due to its specific cyclopropyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is an amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a cyclopropyl group, plays a significant role in various biological processes and has potential applications in drug development.

- Chemical Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Solubility : Highly soluble in water, making it suitable for various biological assays and applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. The compound acts as a precursor for neurotransmitter synthesis and interacts with various enzymes and receptors involved in amino acid metabolism.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Neurotransmitter Synthesis : It plays a role in the synthesis of neurotransmitters, influencing neuronal signaling pathways.

- Anti-infective Properties : Exhibits activity against various pathogens, including bacterial and viral strains.

- Cell Cycle Regulation : Influences apoptosis and autophagy processes, contributing to cell cycle regulation and DNA damage response mechanisms.

- Immunomodulatory Effects : Modulates immune responses through interactions with various immune receptors.

Interaction Studies

Research indicates that this compound interacts with several biological targets, including:

| Biological Target | Interaction Type |

|---|---|

| NMDA Receptors | Agonist |

| GABA Receptors | Modulator |

| Protein Tyrosine Kinase | Inhibitor |

| Metabolic Enzymes | Substrate |

These interactions suggest potential therapeutic applications in neurological disorders, cancer treatment, and infectious diseases.

Case Studies and Research Findings

-

Neuroprotective Effects :

A study demonstrated that this compound exhibits neuroprotective effects by modulating NMDA receptor activity. This modulation is crucial in preventing excitotoxicity associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s. -

Antimicrobial Activity :

Research has shown that this compound possesses antimicrobial properties against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis. -

Cancer Cell Apoptosis :

In vitro studies indicated that this compound induces apoptosis in cancer cell lines through activation of the caspase pathway, highlighting its potential as an anti-cancer agent.

Properties

IUPAC Name |

methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138326-69-9 |

Source

|

| Record name | Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138326-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.